molecular formula C13H21BN2O4 B13988363 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13988363
M. Wt: 280.13 g/mol
InChI Key: BPSZKOJWQQLLEI-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a boronic ester group and a methoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine derivative and boronic ester.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.

    Industrial Production: Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different substituted pyrimidines.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: The compound can be used as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, allowing the formation of new carbon-carbon bonds. The methoxyethoxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar compounds to 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine include:

    2-(2-Methoxyethoxy)-5-bromopyrimidine: This compound has a bromine atom instead of the boronic ester group.

    2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound has a benzene ring instead of the pyrimidine ring.

    2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: This compound has a thiophene ring instead of the pyrimidine ring.

These similar compounds highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

Molecular Formula

C13H21BN2O4

Molecular Weight

280.13 g/mol

IUPAC Name

2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C13H21BN2O4/c1-12(2)13(3,4)20-14(19-12)10-8-15-11(16-9-10)18-7-6-17-5/h8-9H,6-7H2,1-5H3

InChI Key

BPSZKOJWQQLLEI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OCCOC

Origin of Product

United States

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